molecular formula C20H19N3O2 B5647473 6-(2-naphthyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone

6-(2-naphthyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone

Cat. No.: B5647473
M. Wt: 333.4 g/mol
InChI Key: NKZVOHJEHALMKC-UHFFFAOYSA-N
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Description

6-(2-naphthyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone is a complex organic compound that features a pyridazinone core with naphthyl and pyrrolidinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-naphthyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Naphthyl Group: This step might involve a Friedel-Crafts acylation reaction to attach the naphthyl group to the pyridazinone core.

    Addition of the Pyrrolidinyl Group: This can be done through nucleophilic substitution reactions where the pyrrolidinyl group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The naphthyl and pyrrolidinyl groups can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

6-(2-naphthyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Investigation of its biological activity, such as anti-inflammatory or anticancer properties.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action for compounds like 6-(2-naphthyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone typically involves interaction with specific molecular targets such as enzymes or receptors. The naphthyl and pyrrolidinyl groups may enhance binding affinity and specificity to these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(2-naphthyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone analogs: Compounds with slight modifications in the substituents.

    Other Pyridazinone Derivatives: Compounds with different substituents on the pyridazinone core.

Uniqueness

The unique combination of naphthyl and pyrrolidinyl groups in this compound may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

6-naphthalen-2-yl-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-19-10-9-18(17-8-7-15-5-1-2-6-16(15)13-17)21-23(19)14-20(25)22-11-3-4-12-22/h1-2,5-10,13H,3-4,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZVOHJEHALMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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